Tephrinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

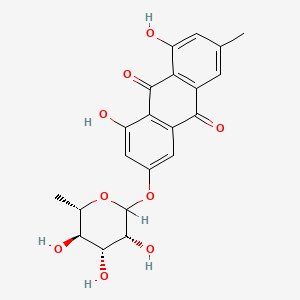

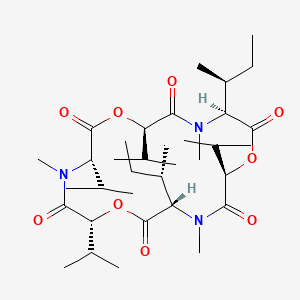

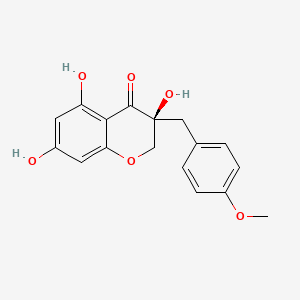

Tephrinone is a member of flavanones.

Tephrinone is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.

Scientific Research Applications

1. Tetrandrine and Related Compounds: Therapeutic Potential

Tetrandrine, a bis-benzylisoquinoline alkaloid, has been identified as an active ingredient in traditional Chinese medicinal herbs. It has demonstrated potential in treating conditions like hypertension and arrhythmic disorders due to its antihypertensive action, which is presumably due to its vasodilatory properties. Additionally, it shows promise in the treatment of lung silicosis, liver cirrhosis, and rheumatoid arthritis owing to its anti-inflammatory and anti-fibrogenic actions (Kwan & Achike, 2002).

2. Tetrandrine in Neuroprotection and Neurodegeneration

Tetrandrine (TET) has been observed to suppress microglial activation and inhibit the production of inflammatory markers like IL1β and TNFα by regulating the NF-kB and ERK signaling pathways. This suggests its potential as a therapeutic agent in neurodegenerative diseases like glaucoma (Dang et al., 2014).

3. Tetrandrine in Cancer Research

Tetrandrine has shown significant anticancer activity. A study indicated that it suppressed adhesion, migration, and invasion of human colon cancer SW620 cells. This was achieved by inhibiting nuclear factor-κB and matrix metalloproteinase signaling pathways, positioning TET as a potential anti-metastasis agent for future cancer treatments (Juan et al., 2018).

4. Tetrandrine in Drug Delivery Systems

Innovative drug delivery systems utilizing tetrandrine have been developed to improve its oral bioavailability. For example, a study focused on tetrandrine-phospholipid complex loaded lipid nanocapsules as potential oral carriers. This approach significantly enhanced the bioavailability of tetrandrine, indicating a promising route for oral drug delivery of moderately lipophilic drugs (Zhao et al., 2013).

5. Tetrandrine in Cardiovascular Health

Tetrandrine's effect on cardiovascular tissues, such as inhibiting Ca2+ currents and interacting with alpha-adrenergic and muscarinic receptors, suggests its role in blood pressure modulation. It has been observed to inhibit processes in adrenal glands that are involved in blood pressure regulation, adding to its potential as an antihypertensive agent (Kwan & Achike, 2002).

properties

IUPAC Name |

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 |

Source

|

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tephrinone | |

CAS RN |

75291-75-7 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)